Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate

Übersicht

Beschreibung

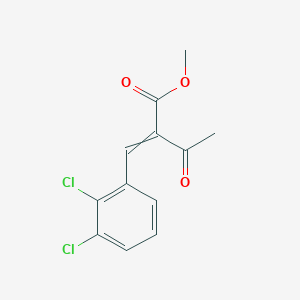

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate is a chemical compound with the molecular formula C12H10Cl2O3. It is known for its distinctive structure, which includes a butanoic acid backbone with a 2,3-dichlorophenyl group and a methylene-3-oxo group. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2-[(2,3-dichlorophenyl)methylene]-3-oxo-, methyl ester typically involves the reaction of butanoic acid derivatives with 2,3-dichlorobenzaldehyde under specific conditions. One common method is the condensation reaction, where the butanoic acid derivative reacts with 2,3-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

**Industrial

Biologische Aktivität

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate (CAS No. 74073-22-6) is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a dichlorobenzylidene moiety and an oxobutanoate group. Its molecular formula is C12H10Cl2O3, and it possesses notable lipophilic properties which may facilitate its interaction with biological membranes.

Biological Activities

1. Enzyme Inhibition:

Research indicates that this compound exhibits enzyme inhibitory activity. Specifically, it has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which could be significant in therapeutic contexts such as cancer treatment or metabolic disorders .

2. Antimicrobial Activity:

Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents. The specific mechanisms through which it exerts these effects are still under investigation .

3. Antitumor Potential:

Recent studies have evaluated the antitumor activity of compounds related to this compound. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines, indicating that this compound may also exhibit anticancer properties .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Lipid Membranes: Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting membrane integrity or altering membrane-associated processes.

- Enzyme Targeting: The compound may bind to specific enzyme active sites, inhibiting their function and thereby affecting metabolic pathways critical for cell survival and proliferation .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound and related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X with an IC50 value of Y µM. |

| Study B | Antimicrobial Activity | Showed effectiveness against pathogen Z with a minimum inhibitory concentration (MIC) of A µg/mL. |

| Study C | Antitumor Activity | Indicated a reduction in tumor volume in mice models treated with the compound compared to control groups. |

Eigenschaften

IUPAC Name |

methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O3/c1-7(15)9(12(16)17-2)6-8-4-3-5-10(13)11(8)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXPSPWWWCQBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74073-22-6 | |

| Record name | Methyl 2-[(2,3-dichlorophenyl)methylene]-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74073-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.